Cas no 898413-21-3 (N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide)

N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
- N-butyl-4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzamide
- 898413-21-3
- F2545-0063
- AKOS008858508
- 4-(tert-butyl)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
-
- Inchi: 1S/C19H29NO3S/c1-5-6-12-20(17-11-13-24(22,23)14-17)18(21)15-7-9-16(10-8-15)19(2,3)4/h7-10,17H,5-6,11-14H2,1-4H3
- InChI Key: NLSLHRIQJDVBJJ-UHFFFAOYSA-N
- SMILES: C(N(CCCC)C1CCS(=O)(=O)C1)(=O)C1=CC=C(C(C)(C)C)C=C1
Computed Properties
- Exact Mass: 351.18681496g/mol
- Monoisotopic Mass: 351.18681496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 62.8Ų
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2545-0063-20mg |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2545-0063-30mg |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2545-0063-40mg |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2545-0063-2μmol |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2545-0063-15mg |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2545-0063-75mg |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2545-0063-50mg |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2545-0063-10μmol |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2545-0063-1mg |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2545-0063-4mg |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide |
898413-21-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide Related Literature
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
Additional information on N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
Research Briefing on N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide (CAS: 898413-21-3)
In recent years, the compound N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide (CAS: 898413-21-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfolane-derived structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves a multi-step process that includes the functionalization of the benzamide core with a tert-butyl group and the introduction of the sulfolane moiety. Recent studies have optimized this synthesis to improve yield and purity, making the compound more accessible for preclinical studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized compound, ensuring its suitability for further biological evaluation.
One of the most notable findings in recent research is the compound's ability to selectively inhibit specific enzymes involved in inflammatory pathways. In vitro studies have demonstrated that N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This suggests potential applications in the development of novel anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Additionally, the compound has been investigated for its role in modulating PPIs, which are critical targets in drug discovery due to their involvement in numerous disease pathways. Preliminary data indicate that N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can disrupt specific PPIs involved in cancer cell proliferation, opening new avenues for anticancer therapy. Researchers are currently exploring its efficacy in animal models to validate these findings and assess its pharmacokinetic properties.
Despite these promising results, challenges remain in the development of N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide (CAS: 898413-21-3) represents a promising candidate for drug development, with potential applications in inflammation and oncology. Continued research efforts are essential to fully elucidate its mechanism of action and therapeutic potential, paving the way for its eventual translation into clinical use.
898413-21-3 (N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide) Related Products
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)




